(3-Methylpiperidin-4-yl)methanol
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Overview
Description
(3-Methylpiperidin-4-yl)methanol is an organic compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a hydroxymethyl group (-CH2OH) attached to the fourth carbon of the piperidine ring and a methyl group (-CH3) attached to the third carbon. This structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpiperidin-4-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 3-methylpiperidin-4-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxymethyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 3-Methylpiperidin-4-carboxylic acid or 3-Methylpiperidin-4-aldehyde.
Reduction: 3-Methylpiperidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methylpiperidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It serves as a building block for the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylpiperidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ylmethanol: Lacks the methyl group at the third carbon, resulting in different chemical properties.
3-Methylpiperidine: Lacks the hydroxymethyl group, affecting its reactivity and applications.
4-Hydroxypiperidine: Lacks the methyl group at the third carbon, influencing its chemical behavior.
Uniqueness
(3-Methylpiperidin-4-yl)methanol is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various research fields.
Properties
IUPAC Name |
(3-methylpiperidin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-8-3-2-7(6)5-9/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJGVPVNAHDKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546095-71-9 |
Source
|
Record name | (3-methylpiperidin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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